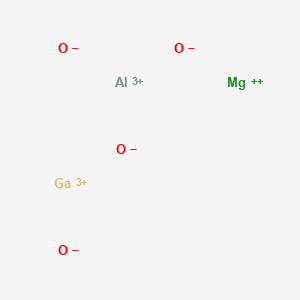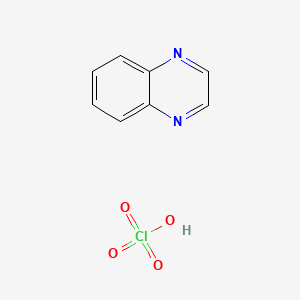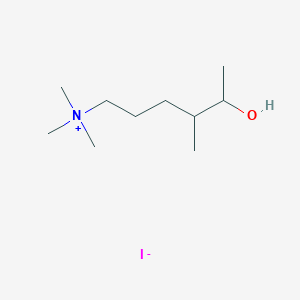
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including their use as disinfectants, surfactants, and in various industrial processes. This particular compound is characterized by its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N,4-tetramethylhexan-1-amine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and controlled environments helps in achieving high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler quaternary ammonium salt.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO₃) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler quaternary ammonium salts.
Substitution: Formation of different quaternary ammonium salts with various halides.
Applications De Recherche Scientifique
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its application as a disinfectant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetramethylethylenediamine: A related compound used as a ligand in coordination chemistry.
Uniqueness
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
58944-14-2 |
|---|---|
Formule moléculaire |
C10H24INO |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
(5-hydroxy-4-methylhexyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H24NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9-10,12H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
AYTZZQDMFMLEPD-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC[N+](C)(C)C)C(C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


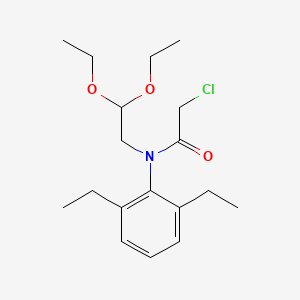
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
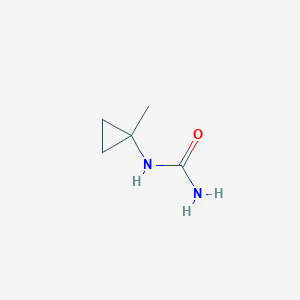
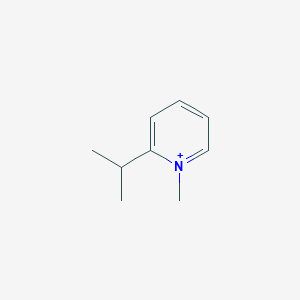

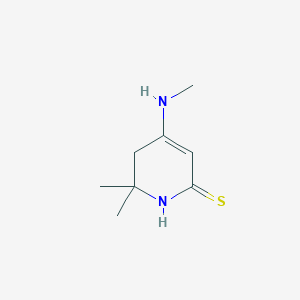
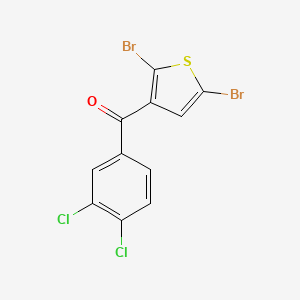

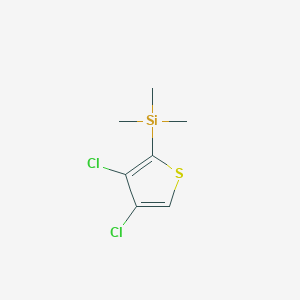
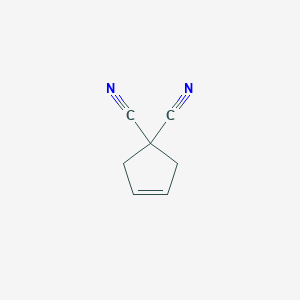
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
